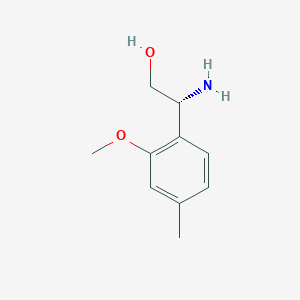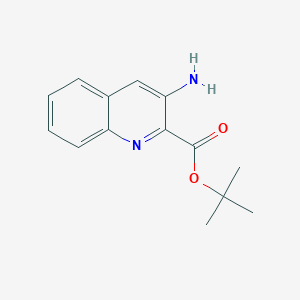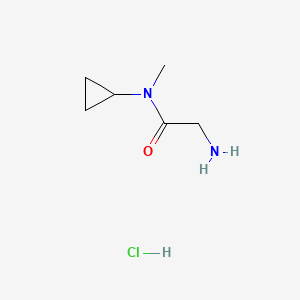
1,2-Difluoro-3-isocyanobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Difluoro-3-isocyanobenzene is an organic compound with the molecular formula C7H3F2N It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 2 positions, and an isocyanide group is attached at the 3 position
Métodos De Preparación
The synthesis of 1,2-Difluoro-3-isocyanobenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Isocyanide Introduction: The isocyanide group can be introduced via a reaction with a suitable isocyanide precursor, such as formamide, under dehydrating conditions.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
1,2-Difluoro-3-isocyanobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
The major products formed depend on the specific reagents and conditions used in these reactions.
Aplicaciones Científicas De Investigación
1,2-Difluoro-3-isocyanobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,2-Difluoro-3-isocyanobenzene exerts its effects involves interactions with molecular targets through its fluorine and isocyanide groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the isocyanide group can act as a ligand in coordination chemistry . These interactions can influence the compound’s reactivity and its ability to form stable complexes with various substrates.
Comparación Con Compuestos Similares
1,2-Difluoro-3-isocyanobenzene can be compared with other fluorinated benzene derivatives, such as:
1,3-Difluoro-2-isocyanobenzene: Similar structure but different fluorine positions, leading to different reactivity and applications.
1,2-Difluorobenzene: Lacks the isocyanide group, making it less versatile in certain synthetic applications.
1,4-Difluorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C7H3F2N |
|---|---|
Peso molecular |
139.10 g/mol |
Nombre IUPAC |
1,2-difluoro-3-isocyanobenzene |
InChI |
InChI=1S/C7H3F2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4H |
Clave InChI |
ZGRXGZMRVZWOJO-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C1=C(C(=CC=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine](/img/structure/B13567431.png)
![(1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13567435.png)
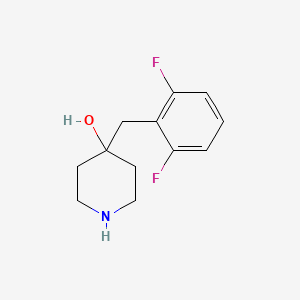
![[1,1'-Bi(cyclohexane)]-2-sulfonyl chloride](/img/structure/B13567440.png)
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine](/img/structure/B13567455.png)
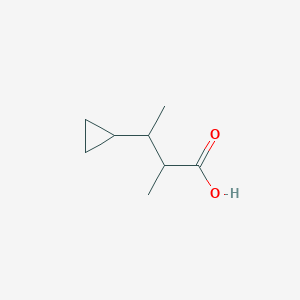
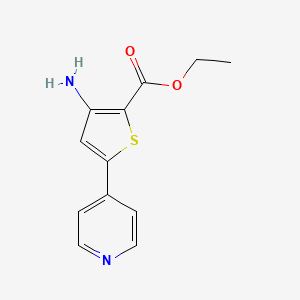
![tert-butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate](/img/structure/B13567473.png)
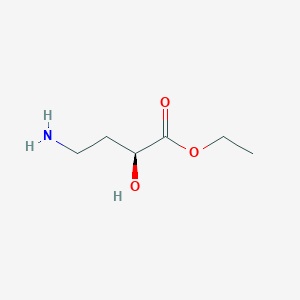

![2-{1-[(tert-butoxy)carbonyl]-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]azetidin-3-yl}acetic acid](/img/structure/B13567490.png)
